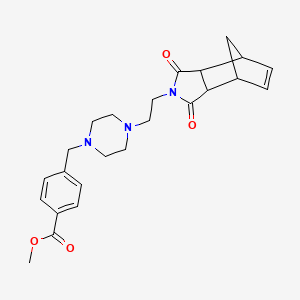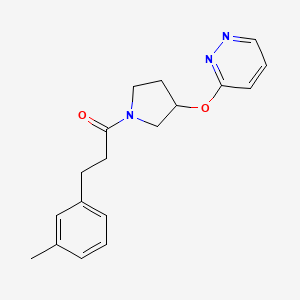
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one is a synthetic organic compound that features a pyridazine ring linked to a pyrrolidine ring via an ether bond, and a propanone moiety attached to a tolyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyridazine, pyrrolidine, and m-tolylpropanone.
Step 1: The pyridazine ring is functionalized to introduce an ether linkage. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the pyridazine is replaced by the pyrrolidine.
Step 2: The resulting intermediate is then coupled with m-tolylpropanone through a condensation reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Reaction Conditions: These reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and may require solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants and intermediates.
Industrial Production Methods: Industrial production would likely involve similar steps but optimized for scale, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The pyridazine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the desired substitution but may include bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism by which 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or ion channels, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
相似化合物的比较
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-phenylpropan-1-one: Similar structure but with a phenyl group instead of a tolyl group.
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(p-tolyl)propan-1-one: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness: 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The presence of the pyridazine ring also provides distinct electronic properties that can be exploited in various applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
3-(3-methylphenyl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-4-2-5-15(12-14)7-8-18(22)21-11-9-16(13-21)23-17-6-3-10-19-20-17/h2-6,10,12,16H,7-9,11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKONEQTZPKMHCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2411980.png)
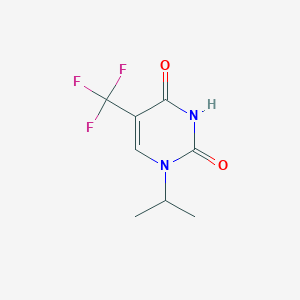
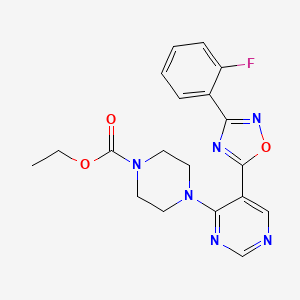
![N-(3,5-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2411984.png)
![N-(3-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2411986.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/new.no-structure.jpg)

![N-[Cyclobutyl(pyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2411991.png)
![N-Tert-butyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2411993.png)
![1-(tert-butyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411994.png)
![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2411995.png)
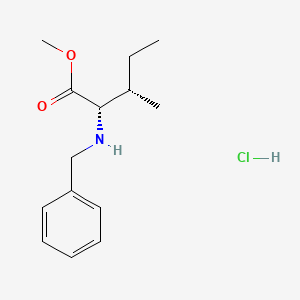
![3-(4-ethoxyphenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2412000.png)
